2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole
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Overview
Description
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a pyrazole ring, and a thienyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrazole and thienyl intermediates. Common synthetic routes include:
Formation of the Pyrazole Ring:
Formation of the Thienyl Group: The thienyl group can be synthesized through the reaction of thiophene with various substituents under specific conditions.
Coupling Reactions: The final step involves coupling the pyrazole and thienyl intermediates with an oxadiazole ring, often using cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl and thienyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the oxadiazole ring contributes to its stability and reactivity. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and oxadiazoles, such as:
Penthiopyrad: A fungicide with a similar trifluoromethyl-pyrazole structure.
Boscalid: Another fungicide with a related chemical structure.
Uniqueness
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a thienyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-5-thiophen-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4OS/c1-18-5-6(8(17-18)11(12,13)14)9-15-16-10(19-9)7-3-2-4-20-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHGEJSAJXDGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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